(R)-Morpholine-2-carboxylic acid hydrochloride
CAS No.: 1273577-14-2
Cat. No.: VC0088847
Molecular Formula: C5H10ClNO3
Molecular Weight: 167.589
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1273577-14-2 |
---|---|
Molecular Formula | C5H10ClNO3 |
Molecular Weight | 167.589 |
IUPAC Name | (2R)-morpholine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1 |
Standard InChI Key | XLKJUXXMBJDEBH-PGMHMLKASA-N |
SMILES | C1COC(CN1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
(R)-Morpholine-2-carboxylic acid hydrochloride is a chiral amino acid derivative belonging to the morpholine family of heterocyclic compounds. The presence of the carboxylic acid group at the 2-position in the R-configuration provides a specific stereochemical orientation that is crucial for many of its applications.
Basic Identification Parameters
The compound is uniquely identified through various standard chemical identifiers as detailed in Table 1:
Parameter | Information |
---|---|
CAS Registry Number | 1273577-14-2 |
Molecular Formula | C₅H₁₀ClNO₃ |
Molecular Weight | 167.59 g/mol |
IUPAC Name | (R)-morpholine-2-carboxylic acid hydrochloride |
InChI Key | XLKJUXXMBJDEBH-PGMHMLKASA-N |
Canonical SMILES | C1COC(CN1)C(=O)O.Cl |
The structural configuration of this molecule features a six-membered morpholine ring containing both oxygen and nitrogen heteroatoms, with a carboxylic acid group at the C-2 position in the R-configuration, and existing as a hydrochloride salt .
Structural and Stereochemical Properties
The stereochemistry of (R)-Morpholine-2-carboxylic acid hydrochloride is of particular significance. As a chiral molecule, it possesses a specific spatial arrangement with the carboxylic acid group in the R-configuration at the C-2 position. This stereochemical feature makes it valuable for asymmetric synthesis and the development of enantiomerically pure compounds .
The parent morpholine structure consists of a six-membered heterocyclic ring with oxygen and nitrogen atoms at the 1 and 4 positions, respectively. The carboxylic acid substituent occupies the 2-position, adjacent to the oxygen atom, creating a distinctive spatial arrangement that influences its chemical reactivity and binding properties in biological systems .
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-Morpholine-2-carboxylic acid hydrochloride is essential for its proper handling, storage, and application in research settings.
Property | Value/Description |
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Physical State | Crystalline Solid |
Appearance | White to off-white powder |
Solubility | Soluble in water; solubility in organic solvents varies |
Storage Temperature | Room temperature (RT) |
Chemical Reactivity
As a bifunctional molecule containing both a basic nitrogen atom (as part of the morpholine ring) and a carboxylic acid group, (R)-Morpholine-2-carboxylic acid hydrochloride exhibits reactivity patterns characteristic of these functional groups:
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The carboxylic acid functionality can undergo typical reactions including esterification, amide formation, and reduction.
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The morpholine nitrogen, though protonated in the hydrochloride salt form, can act as a nucleophile under appropriate conditions when deprotonated.
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The compound can serve as a chiral auxiliary or building block in asymmetric synthesis due to its specific stereochemistry .
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 5.9669 mL | 29.8347 mL | 59.6694 mL |
5 mM | 1.1934 mL | 5.9669 mL | 11.9339 mL |
10 mM | 0.5967 mL | 2.9835 mL | 5.9669 mL |
These calculations provide guidelines for preparing solutions of specific molarities depending on the amount of compound available and the required concentration for experimental work .
Applications in Research and Development
(R)-Morpholine-2-carboxylic acid hydrochloride has several important applications in research settings, particularly in pharmaceutical development and organic synthesis.
Pharmaceutical Research
While specific pharmaceutical applications weren't explicitly detailed in the search results, the compound's structure suggests several potential uses:
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As a chiral building block for the synthesis of more complex pharmaceutical intermediates
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In the development of enzyme inhibitors where the morpholine ring serves as a scaffold
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For the preparation of peptidomimetics, where the constrained amino acid can induce specific conformations
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As a component in the synthesis of bioactive compounds targeting various therapeutic areas
Organic Synthesis Applications
In the field of organic synthesis, (R)-Morpholine-2-carboxylic acid hydrochloride serves several important functions:
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As a chiral auxiliary to control stereoselectivity in asymmetric reactions
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As a building block for the synthesis of complex heterocyclic systems
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In the preparation of specialized ligands for asymmetric catalysis
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For the construction of peptidomimetic scaffolds with defined three-dimensional structures
The compound's well-defined stereochemistry makes it particularly valuable in contexts where stereochemical control is essential for the desired outcome of synthetic procedures.
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize and verify the identity and purity of (R)-Morpholine-2-carboxylic acid hydrochloride.
Spectroscopic Analysis
While specific spectral data isn't provided in the search results, standard methods for characterizing this type of compound would typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight confirmation
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Optical rotation measurements to verify the specific stereochemistry (R-configuration)
Chromatographic Methods
For purity assessment and quality control:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) for volatile derivatives
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